molecular formula C15H15Cl2NO4S B2930175 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide CAS No. 338967-48-9

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide

Cat. No.: B2930175
CAS No.: 338967-48-9
M. Wt: 376.25
InChI Key: WJXXXHNMOWPABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C15H15Cl2NO4S and a molecular weight of 376.26 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a methoxyethoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide typically involves the reaction of 2,4-dichloro-5-(2-methoxyethoxy)aniline with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    N-[2,4-dichlorophenyl]benzenesulfonamide: This compound lacks the methoxyethoxy group, which may result in different chemical and biological properties.

    N-[2,4-dichloro-5-(2-hydroxyethoxy)phenyl]benzenesulfonamide: The presence of a hydroxyethoxy group instead of a methoxyethoxy group can influence the compound’s reactivity and solubility.

    N-[2,4-dichloro-5-(2-ethoxyethoxy)phenyl]benzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-7-8-22-15-10-14(12(16)9-13(15)17)18-23(19,20)11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXXXHNMOWPABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.